
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene is an organic compound that belongs to the class of cycloalkanes It is characterized by a three-membered cyclopropene ring with two chlorine atoms and one chloromethyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene typically involves the chlorination of 3-methylcyclopropene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclopropene ring. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of catalysts and advanced separation techniques can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropene ring can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated cyclopropene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted cyclopropenes depending on the nucleophile used.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dechlorinated cyclopropenes.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated cyclopropenes on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene exerts its effects involves the interaction of its chlorinated cyclopropene ring with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to a variety of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but lacks the chloromethyl group.
3-Chloromethyl-3-methylcyclopropene: Similar but has only one chlorine atom on the ring.
1,2,3-Trichlorocyclopropane: Contains an additional chlorine atom compared to 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a chloromethyl group on the cyclopropene ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
121410-60-4 |
|---|---|
Molekularformel |
C5H5Cl3 |
Molekulargewicht |
171.45 g/mol |
IUPAC-Name |
1,2-dichloro-3-(chloromethyl)-3-methylcyclopropene |
InChI |
InChI=1S/C5H5Cl3/c1-5(2-6)3(7)4(5)8/h2H2,1H3 |
InChI-Schlüssel |
GFZUSVPYPUWPIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C1Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


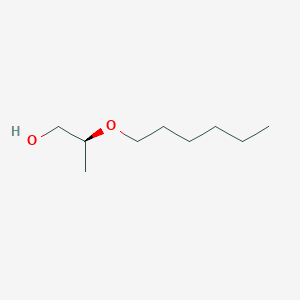
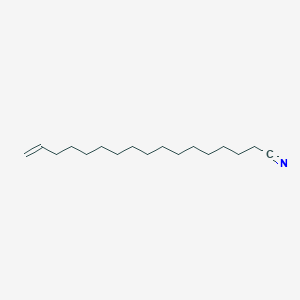

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

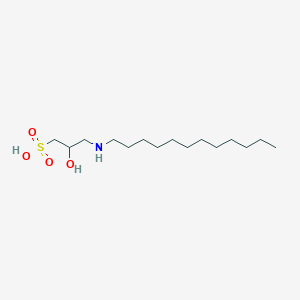
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
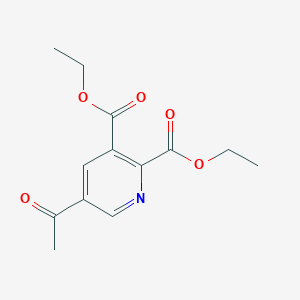
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
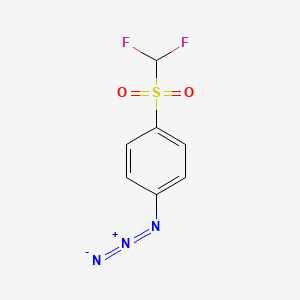

![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
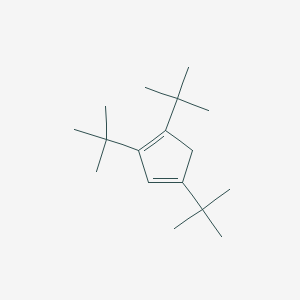
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
